

Velnacrine Maleate cholinesterase inhibitor

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Velnacrine Maleate

CAS No.: 112964-99-5

Cat. No.: S619733

Get Quote

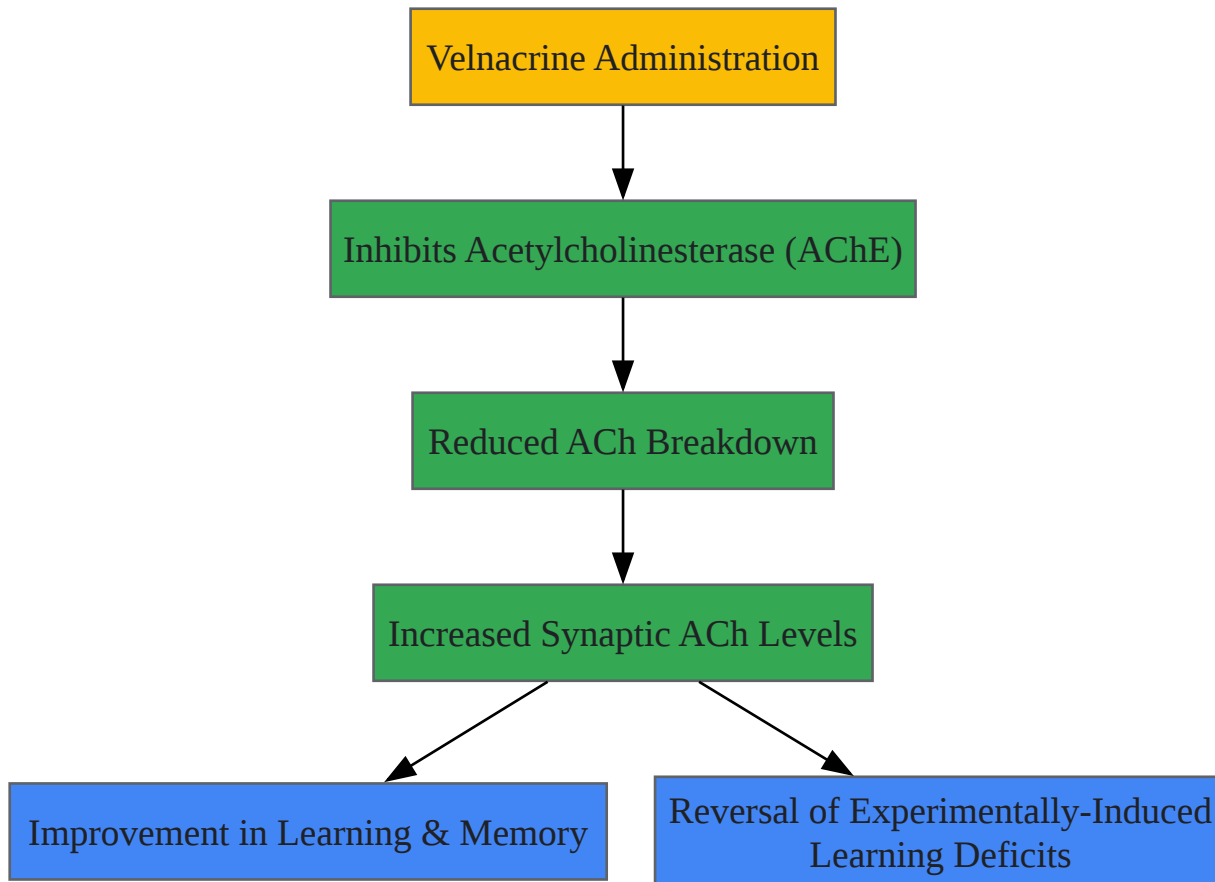
Core Compound Profile

Velnacrine Maleate is a centrally active, reversible acetylcholinesterase (AChE) inhibitor known by several names, including 1-hydroxytacrine and its research code HP 029 [1]. Its chemical profile is summarized below:

Property	Description
IUPAC Name	9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate [1]
Molecular Formula	C ₁₃ H ₁₄ N ₂ O.C ₄ H ₄ O ₄ [2]
Molecular Weight	330.3352 g/mol [2]
Mechanism of Action	Potent, reversible cholinesterase inhibitor (ChEI) [3]
Primary Target	Acetylcholinesterase (IC ₅₀ = 0.79 μM) [2]
Development Status	Discontinued (FDA advisory board voted against approval) [2]

Mechanism of Action and Pharmacological Effects

Velnacrine exerts its effects by enhancing cholinergic function. The diagram below illustrates its core mechanism and consequent biological effects.



[Click to download full resolution via product page](#)

Velnacrine's mechanism and effects

Preclinical studies demonstrated that Velnacrine can **improve learning and memory functions** and **reverse learning deficits** caused by scopolamine or lesions of the nucleus basalis magnocellularis in rodents [3]. A study on aged, memory-impaired macaques showed that Velnacrine significantly **improved performance in a delayed matching-to-sample (DMTS) task**, a test of short-term memory, with the most notable improvement occurring during long-delay trials [4] [5].

Clinical Efficacy and Pharmacokinetics

In a 24-week, double-blind, placebo-controlled study involving patients with clinically probable Alzheimer's disease, Velnacrine showed modest but significant benefits [6].

- **Efficacy:** Scores on the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog) deteriorated in the placebo group but not in the Velnacrine-treated groups. The higher dose of 225 mg/day was more effective than 150 mg/day [6].
- **Global Impression:** Results on the Clinical Global Impression of Change (CGIC) scale and several caregiver-rated scales also favored Velnacrine over placebo [6].

Key human pharmacokinetic parameters from clinical studies are summarized below:

Parameter	Value	Dose Regimen	Population
T~max~	1 hour	Oral administration [3]	
T~1/2~	2 - 3 hours	Single and multiple doses [3] [2]	
C~max~	284 ng/mL	100 mg, three times/day [2]	Healthy & AD Adults
AUC	1110.3 ng × h/mL	100 mg, three times/day [2]	Healthy & AD Adults
Time to Steady-State	~3 days	Repeated t.i.d. dosing [3]	
Food Effect	Delays T~max~, reduces C~max~	No significant change in total absorption [3]	
Plasma Protein Binding	~45-48% (Unbound fraction) [2]		

Safety Profile and Discontinuation

The primary reason for halting the development of Velnacrine was its unfavorable safety profile.

- **Liver Toxicity:** The most significant adverse effect was **dose-related hepatotoxicity**, characterized by reversible elevations in liver transaminases (≥ 5 times the upper limit of normal). This occurred in

24% of patients taking 225 mg/day and **30%** taking 150 mg/day, compared to only 3% in the placebo group [6]. The NCATS database explicitly notes that trials were halted due to abnormal liver tests [1] [2].

- **Other Adverse Events:** Common treatment-emergent adverse events included **diarrhea, vomiting, and dizziness** [2]. A study investigating the cytotoxicity of Velnacrine suggested that glutathione depletion and oxidative stress may play a role in its toxic mechanism [7].
- **Regulatory Outcome:** The FDA's Peripheral and Central Nervous System Drugs Advisory Committee unanimously voted against recommending the approval of Velnacrine [2].

Research Applications and Protocols

Although no longer a drug candidate, Velnacrine has been used as a research tool to study cholinergic systems. The following in vitro protocol details its application in investigating the non-neuronal cholinergic system in human red blood cells [8].

Protocol: Assessing NO Mobilization in Erythrocytes Using Velnacrine

- **Objective:** To evaluate the influence of acetylcholinesterase inhibition by Velnacrine on nitric oxide (NO) mobilization in red blood cells (RBCs) under modulated redox thiol status.
- **Materials:**
 - Fresh human RBC suspensions from heparinized blood.
 - **Velnacrine maleate** stock solution (e.g., 1 mM in buffer) [8].
 - Acetylcholine (ACh) stock solution (e.g., 10 mM) as a substrate [8].
 - Redox-modulating agent: Dithiothreitol (DTT), e.g., at 0.1, 0.5, and 1.0 mM [8].
 - Appropriate buffers (e.g., pH 7.4).
- **Methodology:**
 - **Preparation:** Isolate RBCs by centrifugation, discard plasma and buffy coat, and wash cells with isotonic buffer [8].
 - **Pre-incubation:** Incubate RBC suspensions with different concentrations of DTT (e.g., 0.1-1.0 mM) for a set period (e.g., 60 minutes) to modulate the redox thiol status [8].
 - **Inhibition:** Add **Velnacrine maleate** (e.g., 50 μ M) to the suspensions and incubate further [8].
 - **Stimulation:** Introduce acetylcholine (e.g., 10 μ M) to the system to stimulate the RBCs [8].
 - **Measurement:** Quantify NO-derived molecules (nitrite/nitrate, NOx) in the extracellular medium and within the erythrocytes using a suitable method like the Griess reaction or an amperometric NO sensor [8].
- **Application:** This protocol helps elucidate how AChE activity and redox balance interact to regulate NO bioactivity in erythrocytes, a component of the non-neuronal cholinergic system [8].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. velnacrine MeSH Supplementary Concept Data 2025 [meshb.nlm.nih.gov]
2. NCATS Inxight Drugs — VELNACRINE MALEATE, (+)- [drugs.ncats.io]
3. Clinical Update of Velnacrine Research | SpringerLink [link.springer.com]
4. Velnacrine maleate improves delayed matching ... [link.springer.com]
5. Velnacrine maleate improves delayed matching performance by aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
6. Effectiveness and safety of velnacrine for the treatment ... [pubmed.ncbi.nlm.nih.gov]
7. Effect of glutathione depletion and oxidative stress on the ... [sciencedirect.com]
8. Redox thiol status plays a central role in the mobilization ... [sciencedirect.com]

To cite this document: Smolecule. [Velnacrine Maleate cholinesterase inhibitor]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b619733#velnacrine-maleate-cholinesterase-inhibitor>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com